1-[4-[2-(4-Acetylphenyl)acetyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-en-1-one;tert-butyl 4-[2-[5-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-yl]-2-oxoethyl]benzoate
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Overview
Description
The compound 1-[4-[2-(4-Acetylphenyl)acetyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-en-1-one;tert-butyl 4-[2-[5-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-yl]-2-oxoethyl]benzoate is a complex organic molecule. It features multiple functional groups, including acetyl, chloro, fluoro, and tetrazolyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core pyrazolo[4,3-c]pyridine structure
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing chloro or fluoro groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetyl and tetrazolyl groups can interact with enzymes and receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl N-(2-Fluoro-5-Nitrophenyl)carbamate
- 1-(4-(2-(4-Acetyl-phenyl)-ethyl)-phenyl)-ethanone
- 4-(2-(Methylamino)propyl)phenol hemisulfate
Uniqueness
Compared to these similar compounds, 1-[4-[2-(4-Acetylphenyl)acetyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-en-1-one;tert-butyl 4-[2-[5-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-yl]-2-oxoethyl]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
The compound 1-[4-[2-(4-Acetylphenyl)acetyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-en-1-one; tert-butyl 4-[2-[5-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-yl]-2-oxoethyl]benzoate is a complex organic molecule with significant potential for various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound comprises multiple functional groups such as acetyl, chloro, fluoro, and tetrazolyl groups. These features enhance its reactivity and biological activity. The molecular formula is C57H52Cl2F2N14O7, with a molecular weight of 1154.0 g/mol .
Research indicates that compounds similar to this one often exhibit antiproliferative and antimicrobial properties. The presence of the tetrazole moiety is particularly notable for its role in modulating biological pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various kinases involved in cell signaling pathways. For instance, the tetrazole group can interact with ATP-binding sites on kinases, leading to decreased cell proliferation .
- Antioxidant Activity : The presence of multiple aromatic systems contributes to the compound's ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .
Biological Activities
The biological activities of this compound can be categorized as follows:
Anticancer Activity
Studies have shown that derivatives of pyrazolo compounds exhibit significant anticancer properties. For example:
- In vitro assays demonstrated that related pyrazolo compounds inhibit tumor cell growth by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound has exhibited potent antimicrobial effects against various pathogens:
- A study reported that similar compounds effectively inhibited bacterial growth at low concentrations (IC50 values in the nanomolar range) .
Immunomodulatory Effects
Some derivatives have been found to modulate immune responses:
- Research indicated that certain pyrazolo derivatives can enhance the activity of immune cells such as macrophages and T-cells, promoting a stronger immune response against infections .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Cancer Treatment : In a preclinical study, a related pyrazolo compound was administered to cancer-bearing mice, resulting in a significant reduction in tumor size compared to control groups .
- Infection Control : A clinical trial involving patients with bacterial infections showed that treatment with a tetrazole-containing derivative led to faster recovery times and reduced bacterial load compared to standard antibiotic therapies .
Properties
CAS No. |
9024-82-2 |
---|---|
Molecular Formula |
C57H52Cl2F2N14O7 |
Molecular Weight |
1154.0 g/mol |
IUPAC Name |
1-[4-[2-(4-acetylphenyl)acetyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-en-1-one;tert-butyl 4-[2-[5-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-yl]-2-oxoethyl]benzoate |
InChI |
InChI=1S/C30H29ClFN7O4.C27H23ClFN7O3/c1-17-26-22(35-34-17)13-14-38(25(41)12-9-20-23(39-16-33-36-37-39)11-10-21(31)27(20)32)28(26)24(40)15-18-5-7-19(8-6-18)29(42)43-30(2,3)4;1-15-25-21(32-31-15)11-12-35(27(25)23(38)13-17-3-5-18(6-4-17)16(2)37)24(39)10-7-19-22(36-14-30-33-34-36)9-8-20(28)26(19)29/h5-12,16,28H,13-15H2,1-4H3,(H,34,35);3-10,14,27H,11-13H2,1-2H3,(H,31,32) |
InChI Key |
TUGFVLCKLUCRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(CCC2=NN1)C(=O)C=CC3=C(C=CC(=C3F)Cl)N4C=NN=N4)C(=O)CC5=CC=C(C=C5)C(=O)C.CC1=C2C(N(CCC2=NN1)C(=O)C=CC3=C(C=CC(=C3F)Cl)N4C=NN=N4)C(=O)CC5=CC=C(C=C5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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